({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate
Description
This compound is a synthetic benzoate ester featuring a trifluoromethylphenyl carbamoyl moiety and halogenated aromatic substituents. Its structure includes:
- 3-Chloro-4-fluorobenzoate ester backbone: Provides stability and influences lipophilicity.
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-chloro-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF4NO3/c18-13-7-10(5-6-14(13)19)16(25)26-9-15(24)23-8-11-3-1-2-4-12(11)17(20,21)22/h1-7H,8-9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBAUJACQKQXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, has been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This interaction could potentially enhance the compound’s interaction with its targets.
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be involved. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.
Pharmacokinetics
The presence of the trifluoromethyl (-cf3) group could potentially influence these properties, as it is known to impact the chemical reactivity, physico-chemical behavior, and biological activity of molecules.
Result of Action
The presence of the trifluoromethyl (-cf3) group could potentially enhance the compound’s potency toward its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of the Suzuki–Miyaura (SM) cross-coupling reaction, which could be involved in the compound’s action, originates from a combination of exceptionally mild and functional group tolerant reaction conditions.
Biological Activity
The compound ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate , also known by its CAS number 744241-90-5 , has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄ClF₃N₂O₂
- Molecular Weight : 322.71 g/mol
- CAS Number : 744241-90-5
The structural characteristics of this compound, particularly the presence of the trifluoromethyl group, significantly influence its biological interactions and efficacy.
Research indicates that the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its interaction with various biological targets. The compound exhibits a dual inhibitory effect on cholinesterases, β-secretase, and cyclooxygenase enzymes, which are crucial in several physiological processes, including neurotransmission and inflammation.
Key Findings from Research Studies
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Enzyme Inhibition :
- The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values reported at approximately 10.4 μM for AChE and 7.7 μM for BChE .
- It also showed inhibitory activity against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), suggesting potential anti-inflammatory properties .
- Cytotoxicity :
- Molecular Docking Studies :
Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of several derivatives of compounds similar to this compound on cholinesterases. The results showed that modifications in the phenyl ring could enhance or reduce activity against these enzymes, highlighting structure-activity relationships critical for drug design .
Study 2: Anti-Cancer Activity
Another investigation focused on the compound's anti-cancer properties against MCF-7 cells. The study reported an IC₅₀ value indicating effective inhibition of cell proliferation at concentrations that did not affect normal cells significantly, suggesting a promising therapeutic index for potential cancer treatments .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-[2-Chloro-5-(Trifluoromethyl)phenylcarbamoyl]phenylcarbamate ()
This analog shares a trifluoromethylphenyl carbamoyl group and chloro substituent but differs in the ester linkage position and substituent arrangement.
Key Comparisons:
Structural Insights :
Sulfonylurea Herbicide Methyl Esters ()
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester share methyl benzoate backbones but incorporate triazine rings and sulfonylurea linkages.
Key Comparisons:
Mechanistic Differences :
Lumped Surrogate Compounds ()
Organic compounds with similar structures (e.g., halogenated aromatics) are often grouped to predict reactivity and environmental behavior.
Reactivity Comparison:
Implications :
- The trifluoromethyl group may slow degradation compared to non-fluorinated analogs, increasing bioaccumulation risk .
Research Findings and Implications
Preparation Methods
Carbamate Formation
The amine reacts with chloroethyl chloroformate or similar carbonylating agents to form the carbamoyl chloride intermediate. For instance:
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Reaction conditions : 2-(Trifluoromethyl)benzylamine (1.0 equiv) is treated with triphosgene (0.33 equiv) in dichloromethane at 0°C, followed by addition of triethylamine (2.0 equiv) to scavenge HCl. The resulting carbamoyl chloride is then reacted with methanol to yield methyl ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl carbonate.
Esterification of the Carbamoyl Component with 3-Chloro-4-Fluorobenzoic Acid
The final step involves coupling the carbamate alcohol with activated 3-chloro-4-fluorobenzoic acid. Two primary methods are employed:
Acid Chloride Route
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Activation : 3-Chloro-4-fluorobenzoic acid is converted to its acid chloride using SOCl₂ or oxalyl chloride.
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Esterification : The acid chloride (1.1 equiv) is added dropwise to a solution of the carbamate alcohol (1.0 equiv) and pyridine (1.5 equiv) in dry tetrahydrofuran (THF) at 0°C. The mixture is stirred for 12–24 hours at room temperature, yielding the target ester after aqueous extraction and silica gel chromatography.
Coupling Agent-Mediated Synthesis
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane.
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Procedure : The carbamate alcohol and 3-chloro-4-fluorobenzoic acid are combined with EDC/DMAP at 0°C, then stirred for 24 hours. This method avoids acid chloride handling but may require longer reaction times.
Optimization Challenges and Solutions
Regioselectivity and Byproduct Formation
The steric bulk of the trifluoromethyl group can hinder carbamate formation, leading to incomplete reactions. Increasing reaction temperatures to 50–60°C or using polar aprotic solvents like dimethylformamide (DMF) improves yields. For example, DMF facilitates nucleophilic displacement in analogous benzoate ester syntheses, achieving 99% yields under optimized conditions.
Hydrolysis Mitigation
Ester hydrolysis, noted in (20% hydrolysis during pyrazole substitution), is minimized by rigorous drying of solvents and reagents. Molecular sieves or anhydrous magnesium sulfate are added to reaction mixtures to sequester moisture.
Purification and Characterization
Chromatographic Separation
Flash column chromatography using silica gel and eluents such as dichloromethane-hexane (2:1) effectively isolates the target compound from regioisomers or unreacted starting materials.
Spectroscopic Confirmation
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¹H NMR : Key signals include the trifluoromethyl singlet (δ 4.3–4.5 ppm for –CF₃) and aromatic protons of the benzoate (δ 7.2–8.1 ppm).
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MS (EI) : Molecular ion peaks at m/z 391 (M⁺) confirm the molecular weight.
Scalability and Industrial Relevance
The acid chloride route is preferred for large-scale synthesis due to shorter reaction times and higher yields (>85%). However, coupling agents like EDC are advantageous in laboratory settings for safety and convenience .
Q & A
Basic Questions
Q. What are the common synthetic routes for ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-chloro-4-fluorobenzoate, and what critical conditions are required to ensure high yield?
- Methodological Answer : The synthesis typically involves sequential esterification and carbamoylation steps. For example, coupling 3-chloro-4-fluorobenzoic acid with a chloromethylating agent, followed by reaction with 2-(trifluoromethyl)benzylamine under anhydrous conditions. Critical conditions include:
- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
- Temperature control : Reactions often proceed at 0–5°C during activation steps and room temperature for coupling .
Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the ester, carbamoyl, and trifluoromethyl groups. The chloro and fluoro substituents influence chemical shifts in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, particularly for halogenated aromatic systems .
- Infrared (IR) Spectroscopy : Peaks near 1720 cm (ester C=O) and 1650 cm (carbamoyl C=O) confirm functional groups .
Advanced Research Questions
Q. How do the chloro and fluoro substituents influence the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl and F groups enhance electrophilicity of the benzoate ester, influencing hydrolysis rates. This can be quantified via Hammett substituent constants ( for Cl: +0.37; for F: +0.06) .
- Biological Binding : Fluorine’s small size and high electronegativity improve binding to hydrophobic enzyme pockets (e.g., esterases or proteases). Chlorine increases steric bulk, potentially reducing off-target interactions. Competitive inhibition assays with enzyme isoforms can validate selectivity .
Q. What experimental design considerations are crucial when evaluating the compound’s stability under various physiological conditions?
- Methodological Answer :
- Variables : Test stability across pH (1.2–7.4), temperatures (25–37°C), and biological matrices (e.g., plasma). Use a randomized block design to account for batch variability .
- Analytical Tools : Monitor degradation via HPLC with UV detection (λ = 254 nm for aromatic systems) and LC-MS for byproduct identification .
- Controls : Include antioxidants (e.g., BHT) to assess oxidative degradation pathways .
Q. How can researchers resolve contradictions in bioactivity data obtained from different assay systems for this compound?
- Methodological Answer :
- Replicate Studies : Repeat assays under standardized conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular IC measurements) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic errors across datasets .
Q. What are the key considerations in designing a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the trifluoromethylphenyl group (e.g., replacing CF with Cl or Br) or benzoate ester (e.g., varying halogen positions) .
- Molecular Docking : Use software like AutoDock to predict binding modes against target proteins (e.g., kinases or GPCRs). Compare docking scores with experimental IC values .
- Biological Testing : Prioritize assays relevant to therapeutic hypotheses (e.g., antiproliferative activity for oncology targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
